molecular formula C15H20O3 B1207567 Quadrone CAS No. 87480-01-1

Quadrone

Cat. No. B1207567
CAS RN: 87480-01-1
M. Wt: 248.32 g/mol
InChI Key: BBIDMUQZCCGABN-UXSWQMMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quadrone is a delta-lactone.

Scientific Research Applications

Synthesis and Antitumor Properties

  • Quadrone, a fungal metabolite from Aspergillus terreus, is noted for its significant antitumor properties. Research has focused on its unique tetracyclic ring sesquiterpene system. Various methods for synthesizing quadrone have been established, highlighting its potential in medical research (Ren Jie, 2009).
  • Quadranes, including quadrone, are biologically active sesquiterpenes with distinctive bi- to tetracyclic ring systems. They have been explored for their biosynthetic processes, biological activities, and synthetic work, emphasizing their relevance in pharmaceutical and biochemical research (Marc Presset et al., 2010).
  • A study utilized palladium-catalyzed cycloalkenylation in a synthetic approach to sesquiterpene quadrone, an important step in the development of potential antitumor treatments (M. Toyota et al., 2010).

Characterization and Analysis Techniques

  • Density functional theory (DFT) methods have been employed to determine the absolute configurations of quadrone. These advanced analytical techniques are pivotal for understanding the stereochemical nature of quadrone, enhancing its application in natural product research (P. Stephens et al., 2006).

Structural Applications

  • The concept of 'quadrons' has been used in granular physics. For instance, analyzing planar disordered granular assemblies with quadrons helps in understanding the entropic characteristics of these systems, relevant in materials science and engineering (G. Frenkel et al., 2008).
  • In quantum physics, the study of quadron states in parabolic quantum dots reveals insights into carrier dynamics, important for the development of quantum computing and semiconductor technologies (N. Quang et al., 2021).

Innovative Technologies

  • QuadroNet, a one-shot network in autonomous driving applications, demonstrates the use of quadron concepts in real-time semantic depth-aware instance segmentation. This integration of quadron ideas in AI and machine learning shows their broad applicability beyond traditional scientific research (Kratarth Goel et al., 2021).
  • The use of spherical cameras for autonomous quadrone navigation, applying convolutional neural networks, showcases the application of quadron concepts in robotics and autonomous systems (Lingyan Ran et al., 2016).

properties

CAS RN

87480-01-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

InChI

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1

InChI Key

BBIDMUQZCCGABN-UXSWQMMLSA-N

Isomeric SMILES

CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C

SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

synonyms

6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)-
quadrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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